molecular formula C24H27N3 B5415073 1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine

1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine

Cat. No. B5415073
M. Wt: 357.5 g/mol
InChI Key: BJFWPHXIFVWJAR-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine is a benzyl and benzyl piperazine derivative . It is used as a reference material for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .


Synthesis Analysis

Piperazines can be synthesized through various methods. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants .


Chemical Reactions Analysis

Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Methylbenzyl)piperazine-d8, a similar compound, is 198.33 . The physical form of 1-(2-Methylbenzyl)piperazine, another similar compound, is liquid .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[(3-pyridin-2-ylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-20-6-4-7-21(16-20)18-26-12-14-27(15-13-26)19-22-8-5-9-23(17-22)24-10-2-3-11-25-24/h2-11,16-17H,12-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWPHXIFVWJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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